3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
3-Bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1696992-79-6, molecular formula: C₆HBrClF₃N₄) is a halogen-rich heterocyclic compound with a pyrazolo[3,4-d]pyrimidine core. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors . The trifluoromethyl group at position 6 enhances metabolic stability and lipophilicity, while bromo and chloro substituents at positions 3 and 4 provide steric and electronic modulation, making it a versatile intermediate for drug discovery .
Properties
IUPAC Name |
3-bromo-4-chloro-6-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF3N4/c7-2-1-3(8)12-5(6(9,10)11)13-4(1)15-14-2/h(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDREYJFPKKGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Amino-4-Chloro-5-(Trifluoromethyl)Pyrazole with β-Keto Esters
The pyrazolo[3,4-d]pyrimidine core can be constructed by reacting a substituted pyrazole with a β-keto ester or diketone. For example:
- Starting Material : 3-Amino-4-chloro-5-(trifluoromethyl)pyrazole (prepared via methods in).
- Cyclization : Heating with ethyl 4,4,4-trifluoroacetoacetate in 1,4-dioxane at 110°C under microwave irradiation forms the pyrimidine ring.
- Yield : ~63% for analogous structures.
Key Reaction Conditions :
- Solvent: 1,4-Dioxane or ethanol.
- Temperature: 110–130°C (microwave-assisted).
- Catalyst: Sodium methoxide (NaOMe) for deprotonation.
Sequential Halogenation of Preformed Pyrazolo[3,4-d]Pyrimidine
Bromination Using N-Bromosuccinimide (NBS)
Bromination at the 3-position is achieved via electrophilic substitution using NBS under mild conditions:
- Substrate : 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1780-80-9).
- Reagents : NBS (1.1 equiv) in dichloromethane (DCM) at 0°C to room temperature.
- Yield : 85–94% for analogous pyrazoles.
Mechanistic Insight :
Chlorination via Direct Substitution
Chlorine is typically introduced earlier in the synthesis (e.g., during pyrazole formation). However, late-stage chlorination can be achieved using:
- Reagents : Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
- Conditions : Reflux in anhydrous DCM with catalytic DMF.
Directed Ortho-Metalation (DoM) for Regioselective Bromination
Lithiation-Bromination Sequence
For precise control over bromine placement, a directing group (e.g., boronic ester) enables metalation at the 3-position:
- Substrate : 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine.
- Lithiation : Treatment with LDA (lithium diisopropylamide) at -78°C in THF.
- Quenching : Addition of Br₂ or CBr₄ yields the brominated product.
- Yield : ~70% (based on similar pyrazoles).
Advantages :
- High regioselectivity avoids positional isomers.
- Compatible with sensitive functional groups like CF₃.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|
| Condensation | Pyrazole + β-keto ester cyclization | 60–70 | Moderate | Industrial |
| Sequential Halogenation | NBS bromination of preformed core | 85–94 | High | Lab/Industrial |
| Directed Metalation | Lithiation followed by Br₂ quenching | 65–70 | Very High | Lab |
Trade-offs :
- Condensation : Fewer steps but requires specialized starting materials.
- Sequential Halogenation : Higher yields but dependent on precursor availability.
- Directed Metalation : Superior selectivity but low-temperature conditions limit scalability.
Industrial-Scale Synthesis (Patent-Based Approach)
A patent describes a scalable route for halogenated pyrazolo[1,5-a]pyridines, adaptable to the target compound:
- Salt Formation : React 4-trifluoromethylpyridine with 2,4,6-trimethylbenzenesulfonyl hydrazide.
- Cyclization : Treat with ethyl propiolate to form the pyrazole intermediate.
- Hydrolysis : Acidic hydrolysis yields a carboxylic acid intermediate.
- Halogenation : React with N-bromosuccinimide (NXS, X = Br) to introduce bromine.
Key Advantages :
- Avoids hazardous reagents (e.g., trimethylsilyldiazomethane).
- Phase-transfer catalysts improve reaction efficiency.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Stability of Intermediates
- Issue : Hydrolytic sensitivity of chlorinated pyrimidines.
- Mitigation : Anhydrous conditions and low-temperature storage.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is explored as a pharmacophore in drug design, particularly for targeting various kinases and other enzymes. Its structural features allow it to interact with biological targets effectively, potentially leading to the development of novel therapeutics for diseases such as cancer and autoimmune disorders.
Case Study Example : Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent inhibitory activities against specific kinases involved in cancer progression. The introduction of trifluoromethyl and halogen substituents enhances their binding affinity and selectivity.
Agrochemicals
In the field of agrochemicals, 3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine serves as a building block for synthesizing herbicides and fungicides. Its ability to disrupt metabolic pathways in plants makes it useful in developing effective crop protection agents.
Research Insight : Studies have shown that compounds with similar structures can inhibit key enzymes in plant growth regulation, making them viable candidates for agricultural applications.
Materials Science
The compound's unique electronic properties make it a candidate for developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its stability and reactivity under various conditions allow for integration into electronic devices.
Experimental Findings : Investigations into the photophysical properties of pyrazolo[3,4-d]pyrimidines have revealed potential applications in optoelectronic devices, where they can function as charge transport materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities among related pyrazolo[3,4-d]pyrimidine derivatives:
Physicochemical Properties
- Solubility and Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine), enhancing membrane permeability .
- Thermal Stability : The target compound’s bromo and chloro substituents may elevate melting points (>150°C) compared to methylthio or ethyl-substituted derivatives .
Biological Activity
3-Bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry and material science due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with three substituents: bromine, chlorine, and a trifluoromethyl group. This unique configuration contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C6HBrClF3N4 |
| CAS Number | 1696992-79-6 |
Medicinal Chemistry Applications
- Kinase Inhibition : The compound is being explored for its potential as a pharmacophore in drug design, particularly for targeting various kinases involved in cancer progression. Kinases are critical in signaling pathways that regulate cell growth and proliferation.
- Anticancer Properties : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activities. For instance, compounds within this class have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo models .
- Enzymatic Inhibition : Studies have demonstrated the ability of this compound to inhibit specific enzymes linked to disease processes. Its structural features allow it to bind effectively to enzyme active sites, blocking their function .
Agrochemical Potential
The compound can serve as a building block for synthesizing herbicides and fungicides, leveraging its unique electronic properties to interact with biological systems in plants .
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the synthesis of various pyrimidine derivatives, including those based on pyrazolo frameworks, demonstrating their potential in inhibiting tumor growth in xenograft models . The results indicated that these compounds could significantly reduce tumor mass through mechanisms involving apoptosis induction.
- Inhibitory Mechanisms : In vitro studies have shown that this compound can inhibit pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation . These findings suggest that the compound may be effective against cancers resistant to conventional therapies.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
Q & A
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to kinases (e.g., VEGFR-2, PI3K) by modeling interactions with active sites .
- QSAR Modeling : Correlates substituent properties (e.g., logP, polar surface area) with activity. The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for kinase inhibition .
- Pharmacophore Mapping : Identifies key interaction sites (e.g., hydrogen bonds with ATP-binding pockets) .
How do substituents influence biological activity?
Q. Advanced
- Trifluoromethyl Group : Enhances metabolic stability and binding affinity via hydrophobic interactions and reduced oxidative metabolism .
- Halogen Substituents : Bromine increases steric bulk and electrophilicity, improving kinase inhibition (e.g., IC₅₀ values < 1 µM for VEGFR-2) .
- Comparative Analysis : Derivatives with 4-fluorophenyl or 3-chlorophenyl groups show varied cytotoxicity, highlighting the role of electronic effects in target engagement .
What strategies improve yields in multi-step syntheses?
Q. Advanced
- Optimized Reaction Conditions : Use of dioxane as a solvent improves cyclization yields (83% for pyrimidinone formation) .
- Catalytic Systems : Palladium catalysts (e.g., Pd₂(dba)₃/XPhos) enhance coupling reactions (e.g., 70% yield for Suzuki-Miyaura reactions) .
- Purification Techniques : Reverse-phase HPLC or column chromatography resolves intermediates, ensuring >95% purity .
Which positions on the scaffold are amenable to derivatization?
Q. Basic
- Position 1 : Alkylation or arylations (e.g., 1-(4-bromophenyl)) via nucleophilic substitution .
- Position 3 : Bromine can be replaced with amines or thiols via Buchwald-Hartwig coupling .
- Position 6 : Trifluoromethyl groups are typically retained, but alternative fluorinated groups (e.g., CF₂H) can be explored .
How does X-ray crystallography resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
